molecular formula C13H14N2OS B2797491 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 912768-30-0

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2797491
CAS No.: 912768-30-0
M. Wt: 246.33
InChI Key: NNFDXQXYZRDCQX-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may exert bactericidal or bacteriostatic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:

  • Benzothiazole Derivative Formation: The starting material, 4,7-dimethyl-1,3-benzothiazol-2-amine, is synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid.

  • Cyclopropanecarboxamide Attachment: The cyclopropanecarboxamide group is introduced through a nucleophilic substitution reaction, where the amine group of the benzothiazole derivative reacts with cyclopropanecarboxylic acid chloride or its derivatives under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced analogs with altered functional groups.

  • Substitution Products: Derivatives with different substituents on the benzothiazole ring.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

  • Industry: The compound is utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other benzothiazole derivatives, such as 4,7-dimethoxy-1,3-benzothiazol-2-amine and ITK kinase domain inhibitors.

  • Uniqueness: The presence of the cyclopropanecarboxamide group distinguishes this compound from other benzothiazoles, providing unique chemical and biological properties.

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Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-7-3-4-8(2)11-10(7)14-13(17-11)15-12(16)9-5-6-9/h3-4,9H,5-6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDXQXYZRDCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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